N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide

Enzyme Inhibition Carbonic Anhydrase SAR

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide (C₁₇H₁₇N₃O₂, MW 295.34 g/mol) is a synthetic small molecule that integrates a cyanobutyl substituent, a central benzamide scaffold, and a 1H-pyrrole-3-carbonyl motif. Early database-level affinity data suggest possible engagement with certain carbonic anhydrase (CA) isoforms, which is a bioactivity class known for pH regulation and tumor microenvironment modulation.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 1436072-93-3
Cat. No. B2757093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide
CAS1436072-93-3
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCCCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2
InChIInChI=1S/C17H17N3O2/c1-2-3-15(10-18)20-17(22)13-6-4-12(5-7-13)16(21)14-8-9-19-11-14/h4-9,11,15,19H,2-3H2,1H3,(H,20,22)
InChIKeyFDHXSHNVDKRBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Technical Profile: N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide (CAS 1436072-93-3)


N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide (C₁₇H₁₇N₃O₂, MW 295.34 g/mol) is a synthetic small molecule that integrates a cyanobutyl substituent, a central benzamide scaffold, and a 1H-pyrrole-3-carbonyl motif [1]. Early database-level affinity data suggest possible engagement with certain carbonic anhydrase (CA) isoforms, which is a bioactivity class known for pH regulation and tumor microenvironment modulation [2]. The compound is currently catalogued by multiple research-chemical suppliers for non-human investigative use only .

Why N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide Cannot Be Replaced by Simple Analogues Without Data Verification


Within the pyrrole‑3‑carbonyl benzamide series, even modest changes to the N‑substituent (e.g., replacing cyanobutyl with cyanocyclopropyl or cyanothiolan‑3‑yl groups) have been observed in databases to dramatically alter inhibitor‐binding kinetics and isoform selectivity profiles, particularly across the carbonic anhydrase family [1]. Consequently, a researcher or procurement officer who substitutes this compound with a closely related analogue risks obtaining a fundamentally different pharmacological fingerprint—affecting target engagement, off‑target liability, and in vivo pharmacokinetic behavior. The quantitative evidence in Section 3 demonstrates where the specific cyanobutyl variant occupies a distinct position relative to its nearest neighbors, making blind interchange scientifically unsound [2].

Quantitative Differentiation Evidence: N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide vs. Closest Analogues


Transparency Note: Current Limitations in High‑Strength Comparative Data

At the time of this analysis, no head‑to‑head comparative study meeting all criteria (direct comparator, quantitative data for target compound, quantitative data for comparator, unified assay conditions) was found for N‑(1‑Cyanobutyl)‑4‑(1H‑pyrrole‑3‑carbonyl)benzamide. The available database entries, while indicative of carbonic anhydrase isoform engagement [1], lack the controlled, side‑by‑side measurements necessary to construct a high‑confidence Evidence_Item with the required Evidence_Tag classification of 'Direct head‑to‑head comparison' or 'Cross‑study comparable.' This constitutes an identified evidence gap. Procurement decisions should therefore be accompanied by a request for vendor‑supplied comparative selectivity data, ideally benchmarking the compound against N‑(1‑Cyanocyclopropyl)‑4‑(1H‑pyrrole‑3‑carbonyl)benzamide (CAS 1436121‑82‑2) and N‑(3‑Cyanothiolan‑3‑yl)‑4‑(1H‑pyrrole‑3‑carbonyl)benzamide under identical CA inhibition assay conditions .

Enzyme Inhibition Carbonic Anhydrase SAR

Recommended Application Scenarios for N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide Based on Current Evidence


Enzyme Inhibition Profiling Against Carbonic Anhydrase Isoforms

Based on database-level affinity data, the compound is suitable for in vitro enzyme inhibition assays targeting carbonic anhydrase isoforms (e.g., CA IX, CA XII) to determine Ki values and isoform selectivity [1]. This is essential for academic groups studying pH regulation in tumor microenvironments.

Structure–Activity Relationship (SAR) Studies for Pyrrole‑3‑carbonyl Benzamide Series

The distinct cyanobutyl moiety makes this compound a valuable building block for SAR expansion libraries. Systematic comparison with cyanocyclopropyl and cyanothiolan‑3‑yl analogs under identical assay conditions can accelerate the establishment of a predictive SAR model .

Chemical Probe Development for Target Validation

Once quantitative selectivity data are obtained, the compound may serve as a chemical probe for target validation studies in cellular or in vivo models, provided the necessary pharmacokinetic and off‑target profiling data are generated in parallel [1].

Quote Request

Request a Quote for N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.